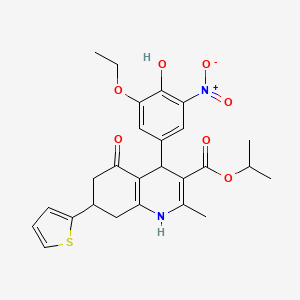![molecular formula C14H18N2O3S B11613286 4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide CAS No. 510737-96-9](/img/structure/B11613286.png)
4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[45]dec-1-en-6-one 1-oxide is a complex organic compound that features a spirocyclic structure with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a suitable spirocyclic precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors could also be explored to enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Spirocyclic Compounds: Spiro[4.5]decane derivatives are structurally similar due to the spirocyclic framework.
Uniqueness
4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide is unique due to its combination of a thiophene ring and a spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
510737-96-9 |
|---|---|
Molecular Formula |
C14H18N2O3S |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
1-hydroxy-2,2-dimethyl-4-oxido-3-thiophen-2-yl-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one |
InChI |
InChI=1S/C14H18N2O3S/c1-13(2)12(10-6-5-9-20-10)15(18)14(16(13)19)8-4-3-7-11(14)17/h5-6,9,19H,3-4,7-8H2,1-2H3 |
InChI Key |
UUDQSYZUXIZLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2(N1O)CCCCC2=O)[O-])C3=CC=CS3)C |
solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11613209.png)
![5-(2-hydroxy-3-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11613211.png)

![Ethyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11613221.png)
![8-ethyl 6-methyl (2Z)-5-amino-3-oxo-7-(thiophen-2-yl)-2-(thiophen-2-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11613229.png)
![2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11613234.png)
![(3E)-6-chloro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11613240.png)
![3-(Butylsulfanyl)-6-(thiophen-3-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613243.png)
![N-benzyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613262.png)
![2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B11613267.png)
![6-imino-N,7-bis(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613268.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide](/img/structure/B11613276.png)
![4-Ethyl 2-methyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B11613278.png)
![N-(4-fluorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11613279.png)
